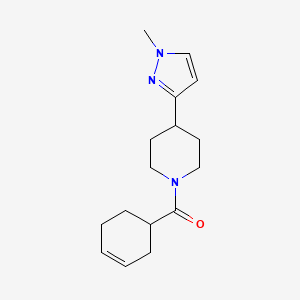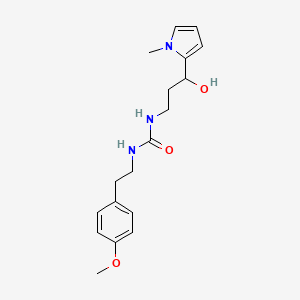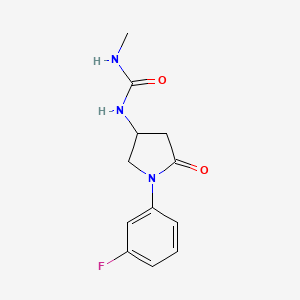
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea” is a complex organic molecule. It contains a fluorophenyl group, a pyrrolidinone group, and a urea group. The fluorophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached. The pyrrolidinone group is a five-membered ring containing nitrogen and an attached carbonyl group (C=O). The urea group consists of a carbonyl group (C=O) with two amine groups (-NH2) attached .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For instance, the fluorophenyl group might undergo electrophilic aromatic substitution, while the carbonyl group in the pyrrolidinone and urea parts might participate in nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups .Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Compulsive Eating
Research involving compounds structurally similar to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea, such as GSK1059865, has highlighted their role in modulating feeding behaviors. Specifically, the study by Piccoli et al. (2012) explored the effect of these compounds on binge eating in female rats, finding that selective antagonism at orexin receptors (OX1R) could represent a potential treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) investigated a water-soluble neurokinin-1 receptor antagonist, which demonstrated effectiveness in pre-clinical tests for emesis and depression. This suggests that derivatives of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea might have similar potential therapeutic applications (Harrison et al., 2001).
Anticancer and Anti-Ischemic Potential
Research by Dwivedi et al. (2003) on a compound closely related to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea, known as CDRI code No. 93/478, revealed its potent anti-ischemic and anti-hypertensive properties. This indicates potential applications of similar compounds in cardiovascular disorders (Dwivedi et al., 2003).
Herbicidal Activities
Luo et al. (2008) synthesized derivatives that included phenylurea, a structural element of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea. These compounds showed promising herbicidal activities, indicating potential agricultural applications (Luo et al., 2008).
Radiopharmaceutical Synthesis
Eskola et al. (2002) conducted research on compounds for imaging dopamine D4 receptors, suggesting that similar fluorophenyl derivatives could have applications in diagnostic imaging and radiopharmaceuticals (Eskola et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their activity and leading to a range of biological effects .
Mode of Action
For instance, some compounds in this class have been found to inhibit or activate certain enzymes, alter the conformation of proteins, or modulate the activity of receptors .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to play a role in the purine and pyrimidine salvage pathways .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to induce a range of effects at the molecular and cellular levels, such as altering enzyme activity, modulating receptor signaling, and affecting gene expression .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-14-12(18)15-9-6-11(17)16(7-9)10-4-2-3-8(13)5-10/h2-5,9H,6-7H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBXYSFYSWOAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

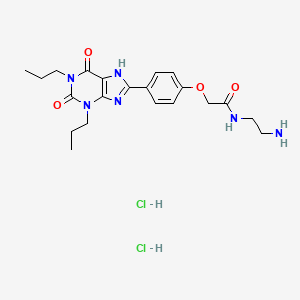


![5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2803737.png)
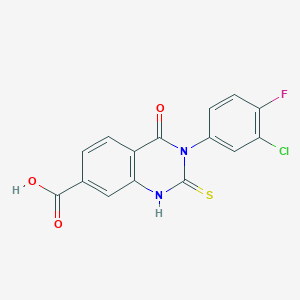


![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)
![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2803747.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)
